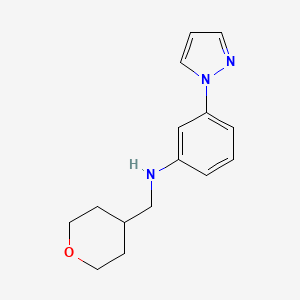![molecular formula C9H11N3O B1428208 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol CAS No. 1346447-07-1](/img/structure/B1428208.png)
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” is a type of organic compound known as phenylpyrazoles . It belongs to the class of heterocyclic compounds .
Synthesis Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” consists of a pyrazole bound to a pyridine ring . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Chemical Reactions Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This strategy involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
The empirical formula of “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” is C9H11N3O and its molecular weight is 177.20 . The SMILES string representation of the compound is OCCCc1cnc2[nH]ncc2c1 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Pyrazolo[3,4-b]pyridines, including compounds similar to 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol, have been synthesized and structurally analyzed for their diverse applications. These compounds present two tautomeric forms and have been the subject of extensive research due to their biomedical applications (Donaire-Arias et al., 2022).
Antibacterial and Antitumor Activities : Some pyrazolo[3,4-b]pyridine derivatives have been studied for their antibacterial and antitumor activities. Specific compounds have shown significant activity against various bacteria and fungi, as well as antitumor activity against certain cell lines (El-Borai et al., 2012).
Catalytic Synthesis : Research has focused on the catalytic synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the efficiency of magnetically separable graphene oxide anchored sulfonic acid nanoparticles in synthesizing these compounds (Zhang et al., 2016).
Inhibitors of Cyclin-Dependent Kinases : Certain 1H-pyrazolo[3,4-b]pyridine derivatives, like SQ-67563, have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs) in vitro, with the potential to block cell cycle progression and induce apoptosis (Misra et al., 2003).
Synthesis for Medicinal Chemistry Applications : The synthesis of novel pyrazolo[3,4-b]pyridine derivatives, including related heterocyclic compounds, has been reported with potential applications in medicinal chemistry (Júnior et al., 2016).
Development of Anticancer Agents : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential anticancer agents. Specific compounds demonstrated promising anticancer activity against various human cancer cell lines (Nagender et al., 2016).
Propiedades
IUPAC Name |
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-3-1-2-7-4-8-6-11-12-9(8)10-5-7/h4-6,13H,1-3H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOFTGPWORJBNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287773 |
Source


|
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol | |
CAS RN |
1346447-07-1 |
Source


|
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)












![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)